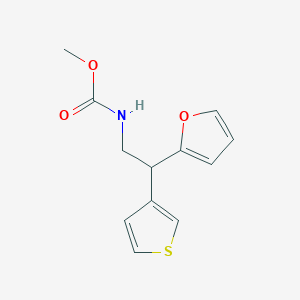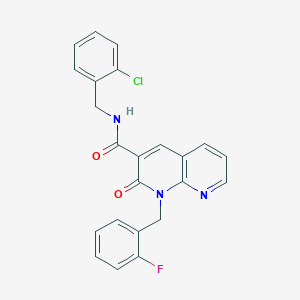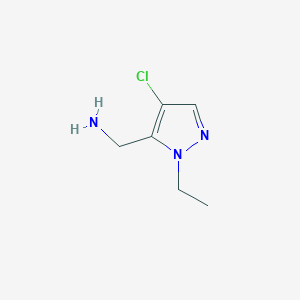![molecular formula C16H19N3O2 B2839705 4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide CAS No. 2361746-08-7](/img/structure/B2839705.png)
4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide, also known as CPNE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPNE is a synthetic compound that belongs to the class of benzamides and is widely used in biochemical and physiological studies. In
Mechanism of Action
The mechanism of action of 4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes and proteins. This compound has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis (cell death) in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide has several advantages for lab experiments. It is a synthetic compound that is easy to obtain and purify. This compound is also stable and can be stored for long periods of time. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and its effects on various enzymes and proteins are not fully understood. Additionally, this compound may have off-target effects on other proteins and enzymes.
Future Directions
There are several future directions for research on 4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide. One area of research is to investigate the role of this compound in cancer therapy. This compound has been shown to induce apoptosis in cancer cells, and further research could lead to the development of new cancer therapies. Another area of research is to investigate the effects of this compound on other enzymes and proteins. This compound has been shown to inhibit the activity of PARP and PKC, but its effects on other proteins and enzymes are not fully understood. Additionally, further research could investigate the potential off-target effects of this compound on other proteins and enzymes.
Synthesis Methods
4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide is synthesized by the reaction of 4-aminobenzamide with 2-cyanopropan-2-yl chloride and 2-(prop-2-enoylamino)ethylamine in the presence of a base such as triethylamine. This reaction leads to the formation of this compound as a white solid with a purity of over 95%.
Scientific Research Applications
4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide is widely used in scientific research for various applications. It is commonly used as a tool for studying the mechanism of action of various enzymes and proteins. This compound is also used to study the structure and function of various receptors and transporters. Additionally, this compound has been used to investigate the role of certain proteins in cancer development and progression.
properties
IUPAC Name |
4-(2-cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-4-14(20)18-9-10-19-15(21)12-5-7-13(8-6-12)16(2,3)11-17/h4-8H,1,9-10H2,2-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADYONDIYHYAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)C(=O)NCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-tert-butylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2839623.png)



![(E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxan-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2839627.png)
![3-(Benzenesulfonyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2839628.png)




![1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2839636.png)

![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2839641.png)
![N-(1-Cyanocyclohexyl)-2-imidazo[1,5-a]pyridin-3-ylsulfanylpropanamide](/img/structure/B2839645.png)